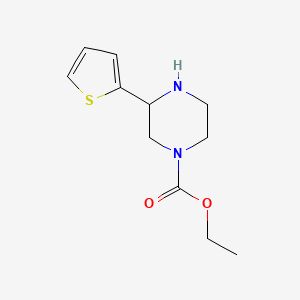

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Descripción

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate follows the International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The official International Union of Pure and Applied Chemistry name is ethyl 3-thiophen-2-ylpiperazine-1-carboxylate, which precisely describes the molecular structure according to standardized naming protocols. Alternative systematic names include 3-thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester and 1-piperazinecarboxylic acid, 3-(2-thienyl)-, ethyl ester.

The compound is registered under Chemical Abstracts Service number 85803-50-5, providing a unique identifier for this specific molecular entity. The European Community number 680-939-6 serves as an additional regulatory identifier within the European chemical registration system. The compound also possesses a Molecular Design Limited number MFCD06245431, which is utilized in various chemical databases and inventory systems.

Several alternative nomenclature forms exist in the scientific literature, including ethyl 3-(2-thienyl)piperazine-1-carboxylate, ethyl 3-(2-thienyl)-1-piperazinecarboxylate, and 3-(2-thienyl)piperazine-1-carboxylic acid ethyl ester. These variations reflect different approaches to naming the same molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry guidelines. The systematic naming convention prioritizes the piperazine ring as the parent structure, with the thiophene moiety and ethyl ester group treated as substituents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₆N₂O₂S, indicating the presence of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This composition reflects the heterocyclic nature of the compound, incorporating both nitrogen and sulfur heteroatoms within its structure. The molecular weight is consistently reported as 240.32 grams per mole across multiple authoritative sources.

More precise mass measurements reveal an average molecular mass of 240.321 daltons and a monoisotopic mass of 240.093249 daltons. The monoisotopic mass represents the exact mass of the molecule containing the most abundant isotope of each element, providing a precise value for mass spectrometric analysis. The difference between average and monoisotopic masses reflects the natural isotopic distribution of the constituent elements, particularly the presence of carbon-13 and sulfur-34 isotopes in natural abundance.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂S | - |

| Average Molecular Weight | 240.321 | g/mol |

| Monoisotopic Mass | 240.093249 | Da |

| Carbon Atoms | 11 | - |

| Hydrogen Atoms | 16 | - |

| Nitrogen Atoms | 2 | - |

| Oxygen Atoms | 2 | - |

| Sulfur Atoms | 1 | - |

The elemental composition provides insights into the compound's physical and chemical properties. The presence of sulfur and nitrogen heteroatoms contributes to the compound's electronic properties and potential for intermolecular interactions. The relatively high hydrogen-to-carbon ratio indicates a partially saturated structure, consistent with the presence of the saturated piperazine ring system.

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of this compound reveals the presence of one potential stereocenter, though current structural data indicates zero defined stereocenters in the commercially available form. This suggests that the compound exists as a racemic mixture or that the stereocenter does not exhibit significant stereochemical preference under standard conditions. The absence of defined stereocenters simplifies the structural characterization and reduces complexity in analytical procedures.

The piperazine ring system adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated heterocycles containing nitrogen atoms. This conformational preference is supported by crystallographic studies of related piperazine derivatives, which consistently demonstrate chair conformations with characteristic puckering parameters. The chair conformation minimizes steric interactions between substituents and maximizes orbital overlap in the ring system.

Conformational analysis reveals that the thiophene ring can adopt different orientational arrangements relative to the piperazine core. Crystallographic studies of related compounds demonstrate that thiophene rings can exhibit rotational disorder, with approximately 180-degree rotational freedom about the carbon-carbon bond connecting the thiophene to the piperazine system. This rotational flexibility contributes to the compound's overall conformational dynamics and may influence its interaction with biological targets or crystal packing arrangements.

The ethyl ester group provides additional conformational flexibility through rotation about the carbon-oxygen and carbon-carbon bonds. The ester functionality can adopt various conformations depending on the chemical environment, with trans arrangements typically being energetically favored in the absence of specific intermolecular interactions. The overall molecular conformation results in an approximately L-shaped or V-shaped geometry, as observed in related piperazine-thiophene derivatives.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides crucial structural confirmation and enables detailed analysis of the compound's electronic and molecular properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the carbon and hydrogen environments within the molecule. The compound's complex structure generates characteristic spectroscopic patterns that can be used for identification and purity assessment.

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns corresponding to the different molecular environments. The thiophene ring protons typically appear in the aromatic region between 7.0 and 7.5 parts per million, exhibiting characteristic coupling patterns that reflect the thiophene substitution pattern. The piperazine ring protons generate complex multiplets in the aliphatic region, with chemical shifts influenced by the nitrogen atoms and the thiophene substituent.

The ethyl ester functionality produces characteristic spectroscopic signatures, including a triplet for the methyl group and a quartet for the methylene group, reflecting the typical ethyl coupling pattern. The carbonyl carbon in carbon-13 nuclear magnetic resonance spectroscopy appears at approximately 155-160 parts per million, consistent with carbamate ester functionality. The thiophene carbons exhibit characteristic chemical shifts in the aromatic region, while the piperazine carbons appear in the aliphatic region with shifts influenced by the nitrogen substituents.

Infrared spectroscopy provides complementary structural information, particularly regarding functional group identification. The carbonyl stretch of the ester group typically appears near 1700 wavenumbers, while the carbon-hydrogen stretches of the aliphatic and aromatic systems generate characteristic absorption patterns. The nitrogen-containing piperazine ring contributes to the fingerprint region complexity, with various bending and stretching modes contributing to the overall spectroscopic signature.

Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural confirmation. The molecular ion peak appears at mass-to-charge ratio 240, consistent with the calculated molecular weight. Characteristic fragmentation patterns include loss of the ethyl ester group and various ring fragmentations that provide structural verification. High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation.

X-ray Crystallographic Data and Solid-State Arrangement

While specific single-crystal X-ray crystallographic data for this compound is limited in the available literature, related structural studies of similar piperazine-thiophene derivatives provide valuable insights into the expected solid-state arrangement and molecular packing characteristics. These related compounds demonstrate consistent structural features that can be extrapolated to understand the crystallographic behavior of the target compound.

Crystallographic studies of analogous compounds reveal that piperazine rings consistently adopt chair conformations in the solid state, with puckering parameters typically ranging from 0.58 to 0.60 Angstroms. The thiophene rings in related structures exhibit rotational disorder about the carbon-carbon bond connecting to the piperazine system, with disorder ratios typically ranging from 0.8:0.2 to 0.9:0.1 for major and minor components respectively. This disorder reflects the relatively low rotational barrier and the lack of strong directional intermolecular interactions that would lock the thiophene in a specific orientation.

The overall molecular geometry in related crystal structures shows V-shaped or L-shaped conformations, with dihedral angles between the piperazine mean plane and the thiophene ring ranging from approximately 50 to 80 degrees. These conformational preferences appear to be driven by a combination of intramolecular steric interactions and intermolecular packing forces. The ester substituent typically extends away from the piperazine core, minimizing steric conflicts with other ring substituents.

Intermolecular interactions in the crystal lattice of related compounds include weak carbon-hydrogen to sulfur hydrogen bonds, carbon-hydrogen to π interactions, and π-π stacking interactions between aromatic rings. Short sulfur-sulfur contacts, typically around 3.47-3.48 Angstroms, contribute to the three-dimensional network formation. These interactions collectively stabilize the crystal structure and influence the overall packing arrangement.

Propiedades

IUPAC Name |

ethyl 3-thiophen-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-11(14)13-6-5-12-9(8-13)10-4-3-7-16-10/h3-4,7,9,12H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIWHEQLSSKQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNC(C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378052 | |

| Record name | Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85803-50-5 | |

| Record name | Ethyl 3-(2-thienyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85803-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the ester group to yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

Reduction: Lithium aluminum hydride, in anhydrous ether.

Substitution: Alkyl halides, in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Ethyl 3-(thiophen-2-yl)piperazine-1-methanol.

Substitution: Various N-substituted piperazine derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is being investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with diverse biological targets, making it a candidate for various therapeutic applications.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed promising inhibitory effects against multiple cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with tumor growth, such as the BRAF(V600E) and EGFR pathways.

Anti-inflammatory Effects

In vitro studies have highlighted the compound's ability to inhibit pro-inflammatory cytokines and enzymes like COX-2. These findings suggest its potential as an anti-inflammatory agent, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Studies

Mechanism of Action

The compound's interactions with enzymes and receptors are under investigation to understand its therapeutic effects better. Preliminary studies suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Study: Anticonvulsant Properties

A focused series of studies evaluated the anticonvulsant properties of piperazine derivatives, including this compound. In acute models of seizures, these compounds demonstrated significant protective effects against seizures induced by various stimuli .

Materials Science

Synthesis of Advanced Materials

this compound is utilized in the synthesis of advanced materials such as conductive polymers and organic semiconductors. The electronic properties conferred by the thiophene ring enhance the performance of these materials in electronic applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Drug development, antitumor agents | Significant inhibitory effects on cancer cell lines; modulation of signaling pathways |

| Biological Studies | Neurological disorders, anticonvulsants | Protective effects in seizure models; interactions with neurotransmitter systems |

| Materials Science | Conductive polymers, organic semiconductors | Enhanced electronic properties due to thiophene moiety |

Mecanismo De Acción

The mechanism of action of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine and thiophene moieties. The compound may modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Piperazine derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

- Thiophene vs. Pyridine/Nitro Groups : The thiophene in the target compound provides moderate electron density compared to the electron-withdrawing nitro group in ’s pyridine derivative, which may reduce piperazine basicity and alter solubility .

- Ethyl Ester vs.

- Bulkier Substituents: Compounds like the xanthenone derivative in show higher molecular weights (~480 g/mol), which may limit bioavailability compared to the target compound’s smaller thiophene substituent .

Actividad Biológica

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Overview of the Compound

This compound features a piperazine ring substituted with a thiophene moiety and an ethyl ester group. Its unique structural characteristics contribute to its varied biological activities, including interactions with enzymes and receptors, modulation of cellular processes, and potential therapeutic applications.

Interaction with Enzymes and Receptors

The compound has been shown to interact with various enzymes, particularly kinases, which are crucial in cell signaling pathways. These interactions can lead to modulation of kinase activity, influencing downstream signaling events that affect cellular responses such as proliferation, differentiation, and apoptosis. It also binds to certain receptors, potentially altering their activity and cellular responses.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : Modulates specific signaling pathways.

- Gene Expression : Interacts with transcription factors, affecting gene transcription.

- Metabolism : Alters cellular metabolism through its effects on gene expression and signaling pathways.

The exact mechanism of action remains partially elucidated; however, it is believed that the compound interacts with molecular targets through its piperazine and thiophene moieties. This interaction may involve binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds often exhibit antimicrobial properties. This compound has shown potential antibacterial and antifungal activities in preliminary studies.

Anticancer Properties

In vitro studies have demonstrated that compounds related to this class can exhibit anti-proliferative effects against various cancer cell lines. For instance, the compound's structural analogs were tested against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer) using the MTT assay. The results indicated significant anti-proliferative activity correlated with specific structural features of these compounds .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the biological activities of related compounds:

- Anticonvulsant Activity : A series of thiophene derivatives were evaluated for their anticonvulsant properties in animal models. Some compounds showed promising results in reducing seizure frequency compared to standard medications .

- Neuroprotective Effects : Research on piperazine derivatives has indicated potential neuroprotective effects, suggesting that modifications to the piperazine structure can enhance biological activity against neurodegenerative conditions .

Q & A

Basic: What are the key synthetic strategies for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. A common approach includes:

- Step 1: Condensation of thiophene-2-carboxylic acid derivatives with piperazine under reflux conditions using a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Step 2: Esterification of the intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the ethyl carboxylate group. Reaction temperatures are maintained at 0–5°C to minimize side reactions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product. Yield optimization requires strict control of stoichiometry and inert atmospheres .

Basic: Which characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

A combination of spectroscopic and analytical methods is essential:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in CDCl3 or DMSO-d6) confirm the piperazine ring protons (δ 2.5–3.5 ppm), thiophene aromatic protons (δ 6.8–7.2 ppm), and ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 295.12) and fragmentation patterns .

- X-ray Crystallography: Single-crystal analysis resolves bond lengths/angles and confirms stereochemistry, if applicable. SHELX software is recommended for refinement .

Advanced: How to design experiments to evaluate its biological activity?

Methodological Answer:

- In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based assays. IC50 values are determined via dose-response curves (concentration range: 0.1–100 μM) .

- Computational Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., PDB ID: 2HZI). Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the thiophene ring .

- Selectivity Testing: Compare activity against related receptors (e.g., serotonin 5-HT1A vs. dopamine D2) to assess specificity .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation: Compare NMR data with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G* basis set) to identify discrepancies due to solvent effects or tautomerism .

- Dynamic NMR: For flexible piperazine conformers, variable-temperature NMR (e.g., 25–60°C) can resolve signal splitting caused by ring inversion .

- Supplementary Techniques: Use 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly near the ester and thiophene moieties .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Solvent Optimization: Replace dichloromethane with acetonitrile to enhance solubility of intermediates and reduce side-product formation .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to accelerate esterification kinetics .

- Process Monitoring: Use inline FTIR or HPLC to track reaction progress and terminate at maximum conversion (>90%) .

Basic: What are the compound’s key structural features influencing reactivity?

Methodological Answer:

- Piperazine Ring: The two nitrogen atoms act as hydrogen bond donors/acceptors, enabling interactions with biological targets .

- Thiophene Moiety: The sulfur atom and π-electron system facilitate aromatic stacking and electrophilic substitution reactions .

- Ethyl Ester Group: Hydrolyzes under basic conditions to a carboxylic acid, useful for prodrug design .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Modifications: Synthesize analogs with substituents on the thiophene (e.g., bromine at C5) or piperazine (e.g., methyl groups on N1/N4) to test activity changes .

- Pharmacophore Mapping: Use MOE or Discovery Studio to identify critical interaction points (e.g., ester carbonyl for hydrogen bonding) .

- In Vivo Testing: Administer analogs in rodent models (dose: 10–50 mg/kg) to correlate structural changes with pharmacokinetic profiles .

Advanced: How to address stability issues during storage?

Methodological Answer:

- Thermal Analysis: Perform TGA/DSC to determine decomposition temperatures (>150°C) and recommend storage at −20°C under argon .

- Degradation Studies: Monitor hydrolysis in buffer solutions (pH 1–10) via HPLC. Add antioxidants (e.g., BHT) to formulations if oxidation is observed .

- Crystalline Form Screening: Use solvent evaporation to isolate stable polymorphs with higher melting points .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .

- Waste Disposal: Neutralize with 10% NaOH before disposal in designated organic waste containers .

- First Aid: For skin contact, rinse with copious water and apply 1% hydrocortisone cream .

Advanced: How to validate computational models predicting its bioactivity?

Methodological Answer:

- Free Energy Calculations: Perform MM-GBSA binding free energy analysis on docked complexes and correlate with experimental IC50 values .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (50 ns trajectory) to assess stability of predicted interactions (e.g., RMSD < 2 Å) .

- Experimental Cross-Check: Synthesize top-scoring virtual hits and test in vitro to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.